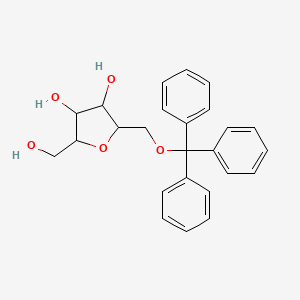
2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hidroximetil)-5-(tritiloximatil)oxolano-3,4-diol es un complejo compuesto orgánico con aplicaciones significativas en varios campos de la química y la biología. Este compuesto se caracteriza por su estructura única, que incluye un grupo tritiloximatil y múltiples grupos hidroxilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(Hidroximetil)-5-(tritiloximatil)oxolano-3,4-diol generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común involucra la protección de grupos hidroxilo seguida de funcionalización selectiva. El grupo tritiloximatil se introduce utilizando cloruro de tritilo en presencia de una base como la piridina. Los grupos hidroxilo se desprotegen luego en condiciones ácidas para producir el compuesto final.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(Hidroximetil)-5-(tritiloximatil)oxolano-3,4-diol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El compuesto se puede reducir para formar alcoholes correspondientes.
Sustitución: El grupo tritiloximatil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el clorocromato de piridinio (PCC) o el permanganato de potasio (KMnO4) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) son agentes reductores típicos.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que la reducción generalmente produce alcoholes.
Aplicaciones Científicas De Investigación
2-(Hidroximetil)-5-(tritiloximatil)oxolano-3,4-diol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como sustrato en ensayos bioquímicos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual 2-(Hidroximetil)-5-(tritiloximatil)oxolano-3,4-diol ejerce sus efectos implica su interacción con varios objetivos moleculares. Los grupos hidroxilo pueden formar enlaces de hidrógeno con enzimas y otras proteínas, influyendo en su actividad. El grupo tritiloximatil también puede interactuar con regiones hidrofóbicas de las proteínas, afectando su estructura y función. Estas interacciones pueden modular las vías bioquímicas y los procesos celulares.
Compuestos similares:
- 2-(Hidroximetil)-5-(metoximetil)oxolano-3,4-diol
- 2-(Hidroximetil)-5-(benciloximetil)oxolano-3,4-diol
- 2-(Hidroximetil)-5-(etoximetil)oxolano-3,4-diol
Comparación: En comparación con estos compuestos similares, 2-(Hidroximetil)-5-(tritiloximatil)oxolano-3,4-diol es único debido a la presencia del grupo tritiloximatil, que proporciona mayor estabilidad e hidrofobicidad. Esto lo hace más adecuado para ciertas aplicaciones, como en el desarrollo de fármacos donde la estabilidad y la interacción con las regiones hidrofóbicas de las proteínas son cruciales.
Comparación Con Compuestos Similares
- 2-(Hydroxymethyl)-5-(methoxymethyl)oxolane-3,4-diol
- 2-(Hydroxymethyl)-5-(benzyloxymethyl)oxolane-3,4-diol
- 2-(Hydroxymethyl)-5-(ethoxymethyl)oxolane-3,4-diol
Comparison: Compared to these similar compounds, 2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol is unique due to the presence of the trityloxymethyl group, which provides greater stability and hydrophobicity. This makes it more suitable for certain applications, such as in drug development where stability and interaction with hydrophobic protein regions are crucial.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBPTJJSYKEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
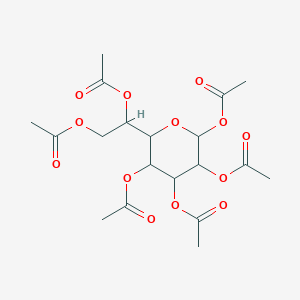
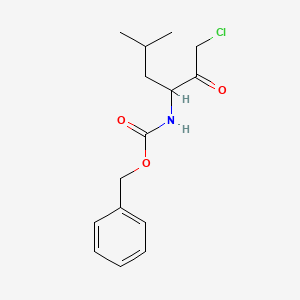
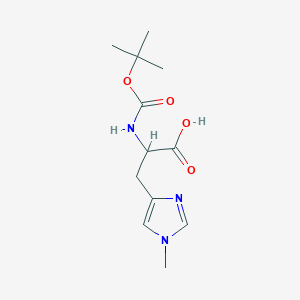
![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
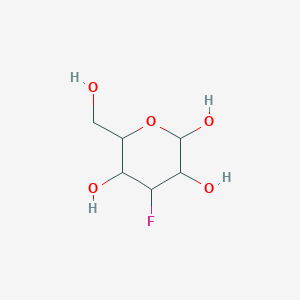


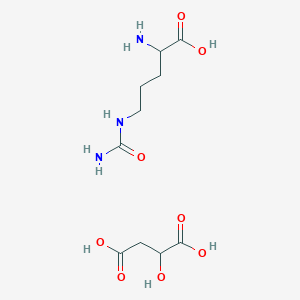
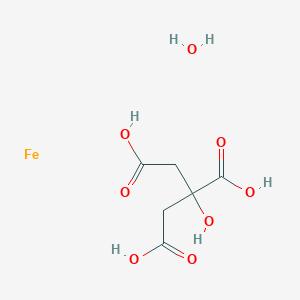
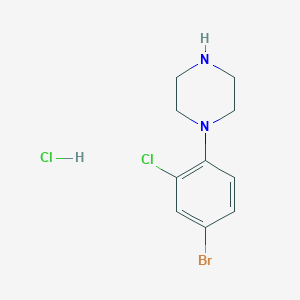
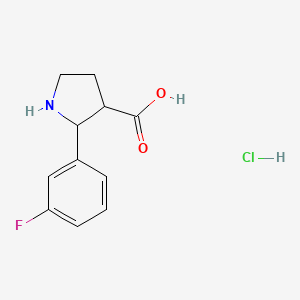
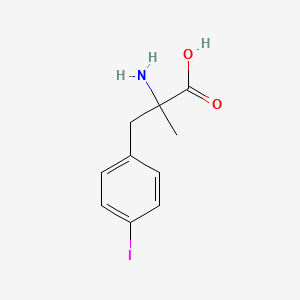
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
